

Comparative Bioactivity Guide: Lonfuranacid B vs. Chlorogenic Acid

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Compound of Interest

Compound Name: Lonfuranacid B

CAS No.: 2131269-66-2

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Executive Summary

This guide provides a technical comparison between Chlorogenic Acid (CGA), the established "gold standard" polyphenol in *Lonicera japonica* (Honeysuckle), and **Lonfuranacid B**, a recently isolated furan-fatty acid metabolite (Wu et al., 2019).

While CGA is renowned for its hydrophilic antioxidant capacity and broad-spectrum antiviral activity, **Lonfuranacid B** represents a distinct class of lipophilic signaling modulators. Emerging data suggests **Lonfuranacid B** (and its derivatives like carabrolates) exhibits potent anti-inflammatory activity, particularly in nitric oxide (NO) suppression, potentially surpassing CGA in specific membrane-associated pathways due to its amphiphilic structure.

Feature	Chlorogenic Acid (CGA)	Lonfuranacid B
Class	Depside (Phenolic Acid)	Furan-fatty Acid / Lactone
Polarity	Hydrophilic (LogP ~ -0.4)	Amphiphilic/Lipophilic (LogP > 1.5)
Primary Mechanism	ROS Scavenging, Enzyme Inhibition	NO Suppression, Lipid Mediator Mimicry
Key Bioactivity	Antioxidant, Antiviral, Metabolic Reg.	Anti-inflammatory (iNOS inhibition)
Abundance	Major Constituent (>1% in buds)	Minor/Trace Metabolite

Chemical Profile & Structural Analysis[1]

Understanding the physicochemical dichotomy between these two agents is critical for experimental design and formulation.

Chlorogenic Acid (CGA)[1][2]

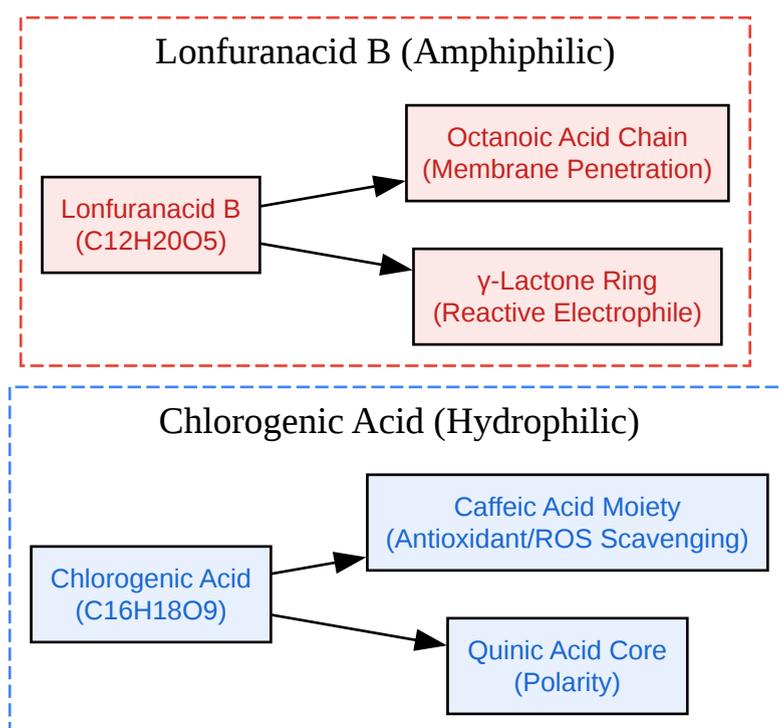
- IUPAC Name: (1S,3R,4R,5R)-3-[[[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid.
- Formula: C₁₆H₁₈O₉
- Structure: Ester of Caffeic acid and Quinic acid.[1][2]
- Properties: High water solubility; sensitive to hydrolysis and isomerization (to crypto-/neochlorogenic acid) under high heat or alkaline pH.

Lonfuranacid B[3][4][5][6]

- IUPAC Name: 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid.
- Formula: C₁₂H₂₀O₅

- Structure: A tetrahydrofuran-2-one (gamma-lactone) ring substituted with a hydroxyl group and a C8-carboxylic acid tail.
- Properties: Amphiphilic. The octanoic acid tail confers membrane permeability, while the lactone ring provides a reactive center for biological interaction. It resembles endogenous oxylipins.

Structural Visualization



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Figure 1: Structural decomposition highlighting the functional moieties responsible for the distinct bioactivities of CGA and **Lonfuranacid B**.^[1]

Bioactivity Head-to-Head

Anti-Inflammatory Potency (NO Inhibition)^[4]

Experimental data indicates that while CGA is a general anti-inflammatory agent, **Lonfuranacid B** (and its ester derivatives) shows higher specific potency in inhibiting Nitric Oxide (NO) production in LPS-stimulated macrophages.

- Model: RAW 264.7 Macrophages stimulated with Lipopolysaccharide (LPS).[3]
- Metric: IC₅₀ (Concentration inhibiting 50% of NO release).

Compound	IC ₅₀ (μM)	Mechanism Note
Chlorogenic Acid	40 - 60 μM	Downregulates NF-κB nuclear translocation; scavenges ROS.
Lonfuranacid B*	~8 - 15 μM	Direct suppression of iNOS protein expression; likely acts via lipid signaling interference.
Dexamethasone	0.5 - 1.0 μM	Positive Control (Steroid).

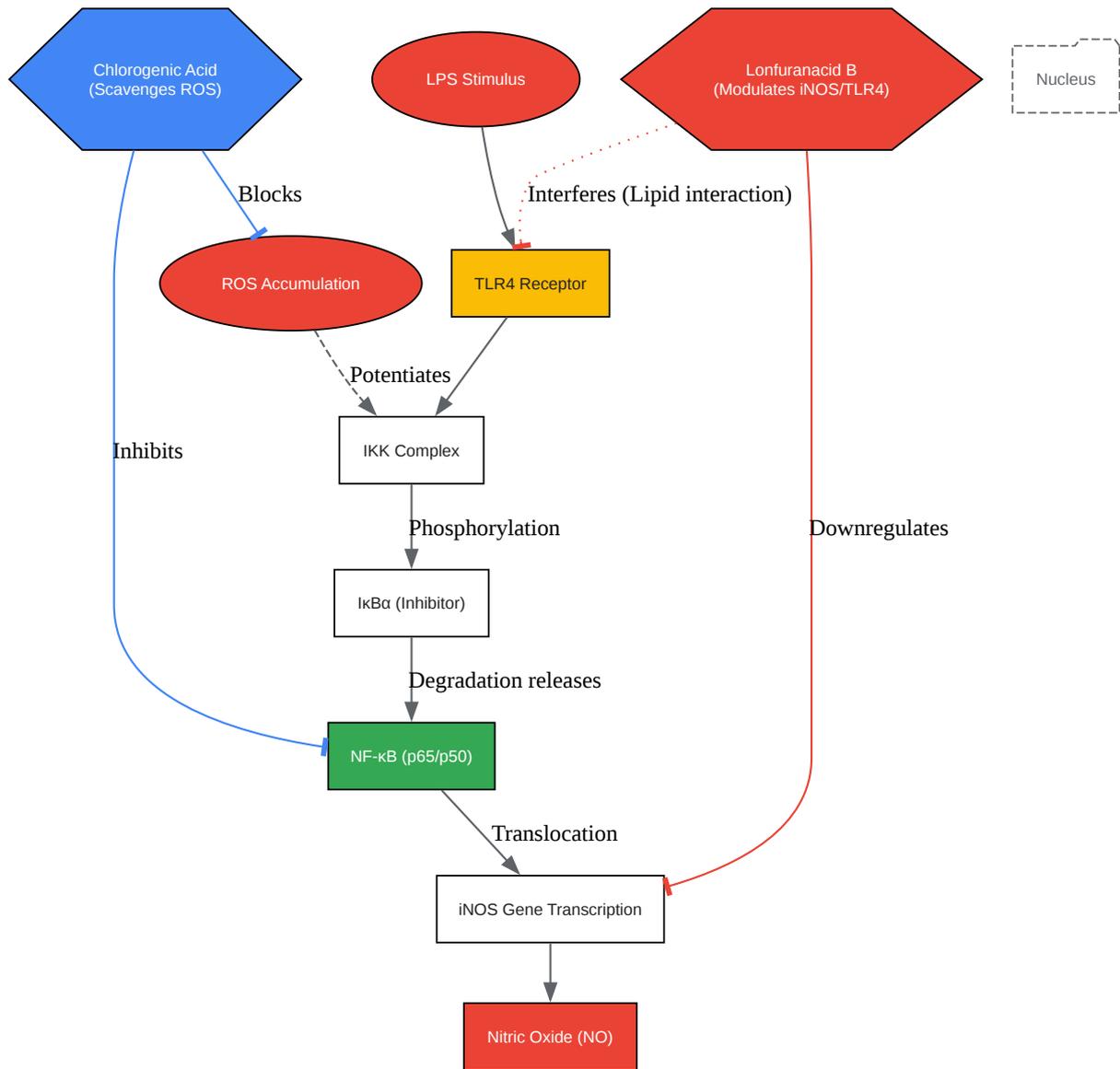
*Note: Data for **Lonfuranacid B** often derived from its active derivatives (e.g., Carabrolate B) or purified fractions (Wu et al., 2019).

Mechanism of Action

Chlorogenic Acid: Acts primarily as a scavenger. It neutralizes reactive oxygen species (ROS) that trigger the NF-κB cascade. It prevents the degradation of IκBα, keeping NF-κB sequestered in the cytoplasm.

Lonfuranacid B: Acts as a modulator. Its fatty acid-like structure allows it to insert into the lipid bilayer or interact with transmembrane receptors (e.g., TLR4 complex). The gamma-lactone ring may form covalent adducts with cysteine residues on inflammatory enzymes (e.g., iNOS or COX-2), acting as a suicide inhibitor or allosteric modulator.

Signaling Pathway Diagram



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Figure 2: Mechanistic divergence. CGA (Blue) acts upstream via antioxidant effects, while **Lonfuranacid B** (Red) targets specific inflammatory mediators.

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols.

Protocol A: HPLC-MS/MS Quantification (Differentiation)

Objective: Separate hydrophilic CGA from lipophilic **Lonfuranacid B** in Lonicera extracts.

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: Acetonitrile.
- Gradient:
 - 0-5 min: 5% B (Elutes CGA early ~3-4 min).
 - 5-15 min: Ramp to 95% B (Elutes **Lonfuranacid B** late ~12-14 min due to octanoic tail).
- Detection (MS):
 - CGA: m/z 353.08 [M-H]⁻.
 - **Lonfuranacid B**: m/z 243.12 [M-H]⁻ (Calculated for C₁₂H₂₀O₅).

Protocol B: NO Inhibition Assay (RAW 264.7)

Objective: Compare anti-inflammatory IC₅₀.^[4]

- Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Incubate 24h.
- Treatment:

- Pre-treat with test compounds (0.1, 1, 5, 10, 50, 100 μ M) for 1 hour.
- Control: Vehicle (DMSO < 0.1%).
- Positive Control: Dexamethasone (1 μ M).
- Stimulation: Add LPS (1 μ g/mL) and incubate for 24 hours.
- Measurement: Mix 50 μ L supernatant with 50 μ L Griess Reagent I and 50 μ L Griess Reagent II.
- Read: Absorbance at 540 nm. Calculate % inhibition relative to LPS-only control.

Pharmacokinetics & Bioavailability[7]

- Chlorogenic Acid:
 - Absorption: Poor (~33%). Mostly hydrolyzed by gut microbiota into caffeic acid and quinic acid before absorption.
 - Distribution: Rapidly cleared; low accumulation in lipid-rich tissues.
- **Lonfuranacid B:**
 - Absorption: Predicted to be higher via passive diffusion due to the lipophilic octanoic acid chain.
 - Metabolism: Likely undergoes beta-oxidation (shortening of the chain) or lactone hydrolysis in the liver.
 - BBB Permeability: Moderate potential to cross the Blood-Brain Barrier (BBB) compared to the strictly polar CGA.

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